molecular formula C8H12BrN3 B13132542 3-(5-Bromo-1H-pyrazol-3-yl)piperidine

3-(5-Bromo-1H-pyrazol-3-yl)piperidine

Cat. No.: B13132542
M. Wt: 230.11 g/mol
InChI Key: WLTMXZOXVWKIRK-UHFFFAOYSA-N
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Description

3-(5-Bromo-1H-pyrazol-3-yl)piperidine is a heterocyclic compound that features a pyrazole ring substituted with a bromine atom at the 5-position and a piperidine ring at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromo-1H-pyrazol-3-yl)piperidine typically involves the formation of the pyrazole ring followed by bromination and subsequent attachment of the piperidine ring. One common method includes:

    Formation of the Pyrazole Ring: This can be achieved through the cyclization of hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

    Bromination: The pyrazole ring is then brominated using bromine or N-bromosuccinimide in an appropriate solvent like dichloromethane.

    Attachment of Piperidine Ring: The brominated pyrazole is then reacted with piperidine under nucleophilic substitution conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromo-1H-pyrazol-3-yl)piperidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The pyrazole ring can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions like Suzuki or Heck coupling to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyrazole derivatives, while coupling reactions can produce biaryl or heteroaryl compounds.

Scientific Research Applications

3-(5-Bromo-1H-pyrazol-3-yl)piperidine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators due to its structural similarity to biologically active molecules.

Mechanism of Action

The mechanism of action of 3-(5-Bromo-1H-pyrazol-3-yl)piperidine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The bromine atom and the pyrazole ring play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Chloro-1H-pyrazol-3-yl)piperidine
  • 3-(5-Methyl-1H-pyrazol-3-yl)piperidine
  • 3-(5-Fluoro-1H-pyrazol-3-yl)piperidine

Uniqueness

3-(5-Bromo-1H-pyrazol-3-yl)piperidine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro, methyl, and fluoro analogs. The bromine atom can participate in specific interactions such as halogen bonding, which can enhance its binding affinity to biological targets.

Properties

Molecular Formula

C8H12BrN3

Molecular Weight

230.11 g/mol

IUPAC Name

3-(3-bromo-1H-pyrazol-5-yl)piperidine

InChI

InChI=1S/C8H12BrN3/c9-8-4-7(11-12-8)6-2-1-3-10-5-6/h4,6,10H,1-3,5H2,(H,11,12)

InChI Key

WLTMXZOXVWKIRK-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)C2=CC(=NN2)Br

Origin of Product

United States

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